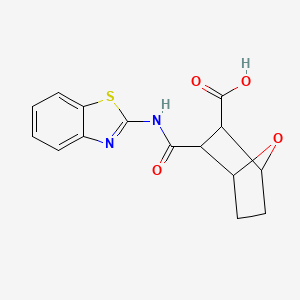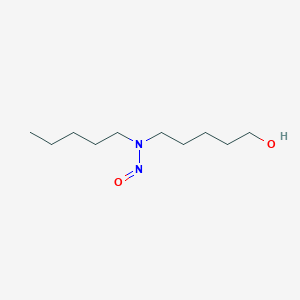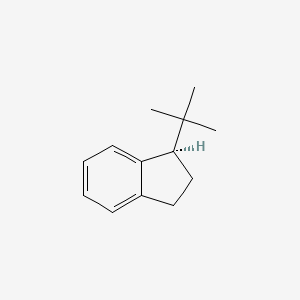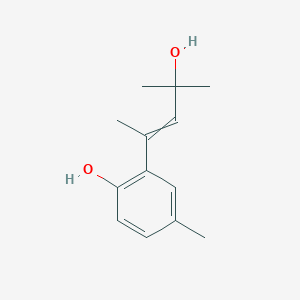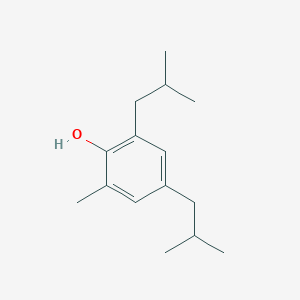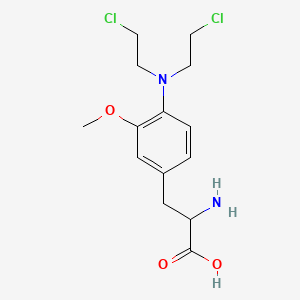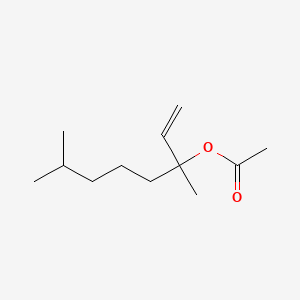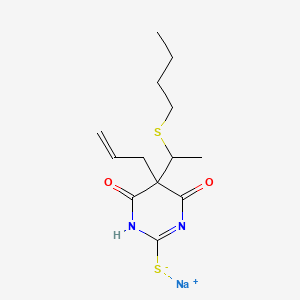
Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate: is a synthetic compound belonging to the barbiturate class. Barbiturates are derivatives of barbituric acid and are known for their central nervous system depressant properties. This specific compound is characterized by the presence of an allyl group, a butylthioethyl group, and a thiobarbiturate core, making it unique among barbiturates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate typically involves the following steps:
Formation of the Barbiturate Core: The barbiturate core is synthesized by reacting malonic acid derivatives with urea under acidic conditions.
Introduction of Allyl and Butylthioethyl Groups: The allyl and butylthioethyl groups are introduced through alkylation reactions. This involves the use of allyl bromide and butylthiol in the presence of a base such as sodium hydride.
Sulfur Incorporation: The thiobarbiturate structure is achieved by introducing sulfur through a thiolation reaction, often using reagents like thiourea.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allyl and butylthioethyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structure.
Analytical Chemistry: It serves as a standard in chromatographic and spectroscopic analyses.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.
Medicine:
Sedative and Hypnotic:
Anticonvulsant: It is researched for its anticonvulsant properties, particularly in the treatment of epilepsy.
Industry:
Pharmaceuticals: It is used in the development of new pharmaceutical formulations.
Mécanisme D'action
Mechanism: Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a depressant effect on the central nervous system, leading to sedation, hypnosis, and anticonvulsant activity.
Molecular Targets and Pathways:
GABA Receptor: The primary target is the GABA receptor, specifically the GABA_A subtype.
Ion Channels: The compound modulates ion channels, particularly chloride channels, to exert its effects.
Comparaison Avec Des Composés Similaires
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Butalbital: A barbiturate used for its muscle-relaxing and anti-anxiety properties.
Talbutal: A short to intermediate-acting barbiturate with similar central nervous system depressant effects.
Uniqueness: Sodium 5-allyl-5-(1-(butylthio)ethyl)-2-thiobarbiturate is unique due to its specific substituents (allyl and butylthioethyl groups) and the presence of sulfur in its structure. These features contribute to its distinct chemical reactivity and biological activity compared to other barbiturates.
Propriétés
Numéro CAS |
73680-97-4 |
|---|---|
Formule moléculaire |
C13H19N2NaO2S2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
sodium;5-(1-butylsulfanylethyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C13H20N2O2S2.Na/c1-4-6-8-19-9(3)13(7-5-2)10(16)14-12(18)15-11(13)17;/h5,9H,2,4,6-8H2,1,3H3,(H2,14,15,16,17,18);/q;+1/p-1 |
Clé InChI |
YDANKSILUNUTRK-UHFFFAOYSA-M |
SMILES canonique |
CCCCSC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


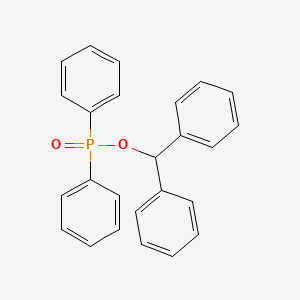
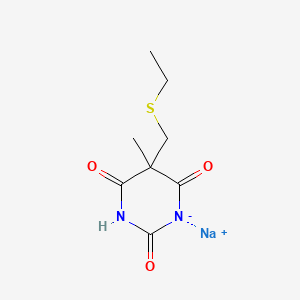
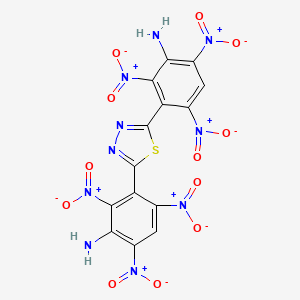
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
